(N,N)-Dimethyl)ethyl Laurate
Overview
Description
2-Dimethylaminoethyl Laurate, also known as dodecanoic acid 2-(dimethylamino)ethyl ester, is an organic compound with the molecular formula C16H33NO2. It is a derivative of lauric acid and is characterized by the presence of a dimethylaminoethyl group. This compound is primarily used in the production of surfactants and has applications in various industries, including cosmetics and personal care products .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as ethyl lauroyl arginate, target the bacterial cytoplasmic membrane . The membrane carries a negative charge often stabilized by the presence of divalent cations such as Mg^2+ and Ca^2+ .
Mode of Action
Similar compounds like ethyl lauroyl arginate, which is a cationic surfactant, interact with their targets (bacterial cytoplasmic membrane) due to their basic guanidine group .
Biochemical Pathways
It’s worth noting that similar compounds can inhibit the proliferation of a variety of microorganisms, including gram-positive and gram-negative bacteria, molds, and yeasts .
Pharmacokinetics
Similar compounds like ethyl lauroyl arginate are soluble in water and stable for more than 2 years at room temperature when protected in a closed container .
Result of Action
Similar compounds like ethyl lauroyl arginate exhibit broad-spectrum antimicrobial activity, high biodegradability, and low toxicity .
Action Environment
The results indicate that the stability of Ethyl lauroyl arginate decreases with increasing temperature and reducing pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Dimethylaminoethyl Laurate can be synthesized through a chemo-enzymatic esterification reaction. The process involves the reaction of 2-dimethylaminoethanol with lauric acid, which is derived from coconut oil. The reaction typically occurs in three steps:
Esterification: Lauric acid reacts with 2-dimethylaminoethanol in the presence of an enzyme catalyst.
Optimization: The reaction conditions, such as temperature, time, molar ratio, and enzyme concentration, are optimized to achieve a high yield.
Purification: The product is purified using techniques such as FTIR and 1H NMR.
Industrial Production Methods: In industrial settings, the production of 2-Dimethylaminoethyl Laurate follows similar steps but on a larger scale. The process is designed to be sustainable and environmentally friendly, utilizing natural renewable sources and minimizing the use of solvents and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylaminoethyl Laurate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester bond in the presence of water, yielding lauric acid and 2-dimethylaminoethanol.
Oxidation and Reduction:
Common Reagents and Conditions:
Esterification: Enzyme catalysts, optimal temperature, and molar ratios.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the ester bond.
Major Products Formed:
Esterification: 2-Dimethylaminoethyl Laurate.
Hydrolysis: Lauric acid and 2-dimethylaminoethanol.
Scientific Research Applications
2-Dimethylaminoethyl Laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its role in enhancing the solubility and bioavailability of pharmaceutical compounds.
Industry: Utilized in the production of cosmetics and personal care products, where it acts as a co-surfactant
Comparison with Similar Compounds
2-Dimethylaminoethyl Methacrylate: Similar in structure but used primarily in polymer synthesis.
2-Dimethylaminoethyl Acrylate: Another related compound used in the production of polymers and copolymers
Uniqueness: 2-Dimethylaminoethyl Laurate is unique due to its specific application as a surfactant derived from natural sources. Its biodegradability and environmentally friendly synthesis make it a preferred choice in various industries, particularly in cosmetics and personal care products .
Properties
IUPAC Name |
2-(dimethylamino)ethyl dodecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3/h4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLUDYXDXUBOTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324043 | |
Record name | 2-Dimethylaminoethyl Laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34839-10-6 | |
Record name | Dodecanoic acid, 2-(dimethylamino)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34839-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 405542 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC405542 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405542 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dimethylaminoethyl Laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)ethyl dodecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-(dimethylamino)ethyl dodecanoate contribute to its use in surfactant synthesis?
A1: 2-(Dimethylamino)ethyl dodecanoate possesses a unique structure that makes it an ideal precursor for synthesizing gemini surfactants. Its long hydrophobic dodecanoate chain (derived from dodecanoic acid) provides the necessary affinity for non-polar substances, while the hydrophilic tertiary amine group offers water solubility. This amphiphilic nature is crucial for surfactant activity.
Q2: How does the length of the alkyl chain in 2-(dimethylamino)ethyl esters influence their interaction with liposome membranes?
A2: Research indicates that the length of the alkyl chain in 2-(dimethylamino)ethyl esters significantly impacts their interaction with liposome membranes []. Specifically, studies examining the effects of 2-(dimethylamino)ethyl esters with varying alkyl chain lengths (9, 11, 13, and 15 carbon atoms) on calcium ion desorption from liposomes revealed that compounds with 11 and 13 carbon atoms (DM-11 and DM-13) were the most active []. This suggests an optimal alkyl chain length for membrane interaction and disruption of calcium ion binding. The researchers suggest that free amines in these compounds penetrate the hydrophobic core of the phospholipid membrane, inducing structural changes that facilitate calcium ion desorption [].
Q3: What analytical techniques are commonly employed to characterize 2-(dimethylamino)ethyl dodecanoate and the resulting gemini surfactants?
A3: Both infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) are instrumental in characterizing 2-(dimethylamino)ethyl dodecanoate and the synthesized gemini surfactants [, ]. IR spectroscopy helps confirm the presence of specific functional groups, such as the ester bond, while 1H NMR provides detailed information about the arrangement of hydrogen atoms within the molecule, confirming the structure of the synthesized compounds.
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